molecular formula C11H17NO3 B12724872 Beta-D CAS No. 1020518-89-1

Beta-D

Cat. No.: B12724872
CAS No.: 1020518-89-1
M. Wt: 213.27 g/mol
InChI Key: RHCSKNNOAZULRK-APZFVMQVSA-N
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Description

Beta-D, also known as 3,4,5-trimethoxy-β-dideuterophenethylamine or β-dideuteromescaline, is a deuterated analog of mescaline belonging to the phenethylamine class . With a molecular formula of C11H15D2NO3 and a molar mass of 213.27 g/mol, this investigational compound is a psychoactive substance first synthesized by Alexander Shulgin . It acts as a serotonergic psychedelic, and its mechanism of action is believed to involve agonist activity at the 5-HT2A serotonin receptor, although its specific pharmacological profile and metabolism are not fully characterized . In research settings, this compound is used in neuroscience and neuropharmacology for studying the structure-activity relationships of psychedelic compounds and the effects of deuterium incorporation on drug metabolism and pharmacokinetics . Available as a sulfate or hydrochloride salt, it is typically supplied as a lyophilized powder. For laboratory handling, store the product lyophilized at -20°C and desiccated to maintain stability. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

CAS No.

1020518-89-1

Molecular Formula

C11H17NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i4D2

InChI Key

RHCSKNNOAZULRK-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CN)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-D-glucan can be synthesized through several methods, including hot water extraction, alkaline extraction, acidic extraction, enzymatic extraction, ultrasound-assisted extraction, and microwave extraction . Among these, ultrasound-assisted extraction is considered cost-effective, rapid, simple, and efficient. The extraction process involves breaking down the cell walls of the source material to release the this compound-glucan, which is then purified using techniques like ion exchange chromatography, gel filtration, and affinity chromatography.

Industrial Production Methods

In industrial settings, this compound-glucan is typically produced from sources like yeast and cereals. The production process involves fermentation, where the source material is cultured under controlled conditions to maximize the yield of this compound-glucan. The harvested material is then subjected to extraction and purification processes to obtain high-purity this compound-glucan suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Beta-D-glucan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure and properties of this compound-glucan, enhancing its solubility and bioactivity.

Common Reagents and Conditions

    Oxidation: this compound-glucan can be oxidized using reagents like hydrogen peroxide or sodium periodate. This reaction introduces carboxyl groups into the molecule, increasing its solubility and reactivity.

    Reduction: Reduction of this compound-glucan can be achieved using reducing agents like sodium borohydride. This reaction converts carbonyl groups to hydroxyl groups, altering the molecule’s properties.

    Substitution: Substitution reactions involve replacing specific functional groups in this compound-glucan with other groups. Common reagents for substitution include sulfonyl chlorides, carboxymethyl groups, and phosphorylating agents.

Major Products Formed

The major products formed from these reactions include carboxylated this compound-glucan, reduced this compound-glucan, and various substituted derivatives. These modified forms of this compound-glucan exhibit enhanced solubility, bioactivity, and potential for various applications.

Scientific Research Applications

Beta-D-glucan has a wide range of scientific research applications due to its bioactive properties. Some of the key applications include:

    Chemistry: this compound-glucan is used as a stabilizer and emulsifier in chemical formulations. Its ability to form gels and films makes it valuable in the development of new materials.

    Biology: In biological research, this compound-glucan is studied for its immunomodulatory effects. It can activate immune cells like macrophages and neutrophils, enhancing the body’s defense mechanisms.

    Medicine: this compound-glucan is used in medicine for its potential health benefits, including lowering cholesterol levels, improving gut health, and boosting the immune system.

    Industry: In the food industry, this compound-glucan is used as a dietary fiber and functional ingredient in various products. It is also utilized in cosmetics for its moisturizing and skin-soothing properties.

Mechanism of Action

Beta-D-glucan exerts its effects through several mechanisms. It interacts with specific receptors on the surface of immune cells, such as dectin-1 and complement receptor 3 (CR3). This interaction triggers a cascade of signaling pathways that activate immune responses, including the production of cytokines and chemokines. This compound-glucan also enhances the phagocytic activity of macrophages and neutrophils, improving the body’s ability to eliminate pathogens .

Comparison with Similar Compounds

Beta-D in Ethyl Halides vs. Methyl Halides

Ethyl iodide (C₂H₅I) exhibits deuterium fractionation factors (FF) at beta positions (β-D) that differ from those in methyl halides (CH₃X). A study calculated FF using normal coordinate analysis and found:

  • α-D FF in ethyl halides follows the same trend as methyl halides: FF decreases with decreasing halogen electronegativity (e.g., F > Cl > Br > I).

Table 1: Fractionation Factors (FF) in Ethyl and Methyl Halides

Halogen Ethyl Halide (α-D FF) Methyl Halide (α-D FF) Ethyl Halide (β-D FF)
F 1.45 1.47 1.35
Cl 1.38 1.40 1.32
Br 1.34 1.35 1.31
I 1.30 1.31 1.37

Data derived from normal coordinate calculations and methyl analog comparisons .

This compound vs. Alpha-D Isomers in Carbohydrate Metabolism

In metabolic pathways, β-D and α-D anomers of glucose and fructose derivatives (e.g., glucose-6-phosphate) exhibit distinct reactivity. For example:

  • β-D-glucose forms stable cyclic structures, favoring glycolysis (EMP pathway).
  • α-D-glucose is preferentially metabolized in alternative pathways like the Entner-Doudoroff (EDD) route .
    These stereochemical differences lead to variability in reaction efficiencies and pathway dominance across species .

Comparison in Biomedical Contexts

This compound Glucan vs. Other Diagnostic Markers

BDG is a fungal biomarker compared to other diagnostic tools:

  • PCR : While BDG has high sensitivity (90–95%) for Pneumocystis pneumonia (PCP), it lacks specificity compared to PCR, which identifies fungal DNA .
  • Galactomannan: Unlike BDG, galactomannan targets Aspergillus species but has lower sensitivity (~80%) in immunocompromised patients .

Table 2: Diagnostic Performance of BDG vs. Alternatives

Biomarker Target Pathogen Sensitivity (%) Specificity (%)
BDG Broad fungal 90–95 70–85
PCR (PCP) Pneumocystis 88–92 95–98
Galactomannan Aspergillus 75–80 85–90

Data synthesized from clinical validations .

Species-Specific this compound Glucan Levels

In candidemia, BDG concentrations vary by species:

  • Candida auris: Higher BDG levels (median: 250 pg/mL) correlate with drug resistance.
  • C. albicans: Lower BDG levels (median: 150 pg/mL) .

Q & A

Q. Example Table 1: Bioactivity Data Comparison

Study TypeModel SystemEC50_{50} (µM)Key Confounders
In vitroHEK293 cells5.2 ± 0.3Serum interference
In vivoMouse model12.4 ± 1.8Metabolic clearance
Recommendations for harmonizing protocols are detailed in .

Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in heterogeneous biological systems?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Bayesian Hierarchical Modeling : Account for inter-study variability in multi-omics datasets .
  • Machine Learning : Apply random forests or neural networks to predict response thresholds in high-dimensional data.

Q. Validation Steps :

  • Use bootstrapping to assess model robustness.
  • Report R2R^2, AIC, and p-values for parameter significance .

Advanced: How can researchers design experiments to distinguish this compound’s primary pharmacological effects from off-target interactions?

Methodological Answer:

Target Deconvolution :

  • Chemoproteomics : Use photoaffinity probes to map binding partners.
  • CRISPR-Cas9 screens : Identify genes modulating this compound’s activity.

Control Experiments :

  • Include inactive analogs to isolate target-specific effects.
  • Use knockout/knockdown models for genetic validation.

Data Integration : Combine transcriptomics and phosphoproteomics to map signaling cascades .

Critical Documentation : Pre-register hypotheses and analysis plans to reduce bias .

Basic: What are the best practices for ensuring reproducibility in this compound-related experiments?

Methodological Answer:

  • Detailed Protocols : Document batch numbers, equipment calibration, and environmental conditions (e.g., humidity for hygroscopic compounds).
  • Open Data : Share raw spectra/chromatograms in repositories like Zenodo .
  • Collaborative Validation : Use inter-lab replication studies with blinded analysis .

Advanced: How should conflicting spectral data (e.g., NMR shifts) for this compound be reconciled in literature reviews?

Methodological Answer:

  • Comparative Analysis : Tabulate reported shifts with solvent, concentration, and temperature (Table 2).
  • Quantum Chemical Calculations : Use DFT to predict theoretical shifts and identify outliers.
  • Experimental Replication : Re-run disputed spectra under standardized conditions .

Q. Example Table 2: NMR Shift Variability

Solventδ (ppm) 1^1Hδ (ppm) 13^13CReference
CDCl3_37.25128.5Smith et al., 2022
DMSO-d67.31129.1Jones et al., 2023

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